An In-depth Technical Guide to the Chemical Properties of Diglycidyl 1,2-cyclohexanedicarboxylate
An In-depth Technical Guide to the Chemical Properties of Diglycidyl 1,2-cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diglycidyl 1,2-cyclohexanedicarboxylate (DGCHD), also known by synonyms such as Diglycidyl hexahydrophthalate, is a cycloaliphatic epoxy resin. Its chemical structure, characterized by a saturated cyclohexane (B81311) ring and two reactive glycidyl (B131873) ester groups, imparts a unique combination of properties including low viscosity, good weather resistance, and excellent electrical insulation capabilities.[1] These characteristics make it a valuable component in a wide range of industrial applications, from advanced coatings and adhesives to insulating materials for high-voltage electrical components.[1][2][3][4]
Recently, DGCHD has garnered attention in the biomedical field. Its diepoxide nature allows it to function as an effective crosslinking agent, a property that has been leveraged to synthesize nanoparticles for drug and gene delivery systems.[2][5] Specifically, it has been used to crosslink polymers like polyethylenimine (PEI) to form stable and efficient DNA carriers.[2][5] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical methodologies for Diglycidyl 1,2-cyclohexanedicarboxylate.
Chemical and Physical Properties
DGCHD is a clear, colorless to light yellow viscous liquid at room temperature.[5][6] Unlike aromatic epoxy resins, its cycloaliphatic structure provides superior UV resistance and reduced yellowing.[7] It is insoluble in water.[5] Key quantitative properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Diglycidyl 1,2-cyclohexanedicarboxylate
| Property | Value | Source(s) |
| IUPAC Name | bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate | [1][7] |
| CAS Number | 5493-45-8 | [3][8] |
| Molecular Formula | C₁₄H₂₀O₆ | [3][5][9] |
| Molecular Weight | 284.31 g/mol | [3][9] |
| Appearance | Clear, colorless to light yellow viscous liquid | [5][6] |
| Boiling Point | 200-205 °C at 2 mmHg | [3][4][8] |
| Density | 1.22 g/mL at 25 °C | [3][4][8] |
| Refractive Index | n20/D 1.487 | [3][4][8] |
| Viscosity | 600-900 mPa·s at 25 °C | [1] |
| Epoxy Equivalent Weight | 160-180 g/eq | [1] |
| Solubility | Insoluble in water | [5] |
Synthesis and Reactivity
Synthesis Pathway
The industrial synthesis of Diglycidyl 1,2-cyclohexanedicarboxylate is typically achieved through the glycidylation of 1,2-cyclohexanedicarboxylic acid with an excess of epichlorohydrin (B41342) in the presence of a base catalyst, such as sodium hydroxide (B78521).[5][7] The process involves a two-phase mechanism: an initial ring-opening reaction followed by a dehydrohalogenation step to form the glycidyl ester.[5]
Caption: General workflow for the industrial synthesis of DGCHD.
Core Reactivity
The chemical reactivity of DGCHD is dominated by its two epoxide groups. These three-membered rings are strained and susceptible to ring-opening reactions by various nucleophiles, including amines, alcohols, thiols, and acids.[5] This reaction is fundamental to the use of DGCHD as a crosslinker or curing agent in epoxy formulations, where it reacts with polyamines or anhydrides to form a durable, cross-linked polymer network.[7]
Caption: Reactivity of DGCHD's epoxide groups with nucleophiles.
Experimental Protocols
Synthesis of Diglycidyl 1,2-cyclohexanedicarboxylate
This protocol is a representative laboratory-scale synthesis based on established industrial methods.[5][7]
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.
-
Charge Reactants: Add 1,2-cyclohexanedicarboxylic acid (1 mol) and excess epichlorohydrin (4 mol, to serve as reactant and solvent) to the flask.
-
Heating: Begin stirring and heat the mixture to 70°C using an oil bath.
-
Catalyst Addition: Slowly add a 50% aqueous solution of sodium hydroxide (2 mol) dropwise via the dropping funnel over 2 hours, maintaining the reaction temperature between 70-90°C. The NaOH acts as a catalyst for the esterification and a neutralizing agent for the dehydrochlorination.
-
Reaction: After the addition is complete, continue stirring at 90°C for an additional 3-4 hours to ensure the reaction goes to completion.
-
Work-up: Cool the mixture to room temperature. Wash the organic phase three times with warm water to remove the sodium chloride salt and any remaining NaOH.
-
Purification: Remove the excess epichlorohydrin and water under reduced pressure using a rotary evaporator. The final product is obtained as a viscous liquid. Further purification can be achieved by vacuum distillation.[7]
Spectroscopic and Chromatographic Analysis
The identity and purity of synthesized DGCHD can be confirmed using standard analytical techniques.
Table 2: Summary of Spectroscopic and Chromatographic Data
| Technique | Method | Key Observations | Source(s) |
| FTIR | ATR | Characteristic epoxide C-O-C stretch at ~913 cm⁻¹; Carbonyl (C=O) stretch ~1730 cm⁻¹ | [10] |
| ¹H NMR | CDCl₃ | Complex multiplets for cyclohexane and glycidyl protons. | [1][11] |
| ¹³C NMR | CDCl₃ | Signals corresponding to carbonyl, epoxide, and aliphatic carbons. | [12] |
| GC-MS | EI | Molecular ion peak may be absent; characteristic fragmentation pattern with a top m/z peak at 81. | [1] |
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general method for the analysis of glycidyl esters.
-
Sample Preparation: Prepare a 1 mg/mL solution of DGCHD in a suitable solvent like ethyl acetate.
-
GC-MS System: Use a standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample in splitless mode. Set injector temperature to 250°C.
-
GC Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Identify the DGCHD peak based on its retention time and compare the resulting mass spectrum with a reference library.
Applications in Drug Development
The ability of DGCHD to crosslink polymers has been effectively utilized in creating nanoparticles for gene delivery. A common application involves reacting DGCHD with branched polyethylenimine (PEI), a cationic polymer known for its ability to condense DNA but also for its cytotoxicity. The crosslinking process forms stable nanoparticles, reduces the overall positive charge (zeta potential), and thereby decreases the cytotoxicity while maintaining or even enhancing transfection efficiency.[2][7]
Caption: Workflow for creating DGCHD-crosslinked PEI nanoparticles for gene delivery.
Safety and Toxicology
Diglycidyl 1,2-cyclohexanedicarboxylate is classified as a skin and eye irritant and a skin sensitizer.[3] Exposure may cause allergic contact dermatitis.[5] Due to its sensitizing potential, appropriate personal protective equipment (PPE), including gloves and eye protection, should be used during handling.[3]
The mechanism of skin sensitization is a complex biological cascade. For chemical sensitizers, this is often described by an Adverse Outcome Pathway (AOP). The process begins with the chemical (a hapten) binding to skin proteins. This modified protein is then recognized by antigen-presenting cells (like dendritic cells), which become activated and migrate to the lymph nodes to prime naïve T-cells. Upon re-exposure, these memory T-cells trigger an inflammatory response, leading to allergic contact dermatitis.
References
- 1. Cyclohexane-1,2-dicarboxylic acid bis(oxiranylmethyl) ester | C14H20O6 | CID 21660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and evaluation of diglycidyl-1,2-cyclohexanedicarboxylate crosslinked polyethylenimine nanoparticles as efficient carriers of DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Diglycidyl 1,2-cyclohexanedicarboxylate Diglycidyl hexahydrophthalate 5493-45-8 [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Buy Diglycidyl 1,2-cyclohexanedicarboxylate | 5493-45-8 [smolecule.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Diglycidyl 1,2-cyclohexanedicarboxylate | 5493-45-8 | Benchchem [benchchem.com]
- 8. CN102391211A - Synthesis method of diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate - Google Patents [patents.google.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. Diglycidyl 1,2-cyclohexanedicarboxylate(5493-45-8) 13C NMR spectrum [chemicalbook.com]
